molecular formula C4H5ClN4 B1625559 3-Chloropyrazine-2,6-diamine CAS No. 794497-98-6

3-Chloropyrazine-2,6-diamine

Cat. No. B1625559
M. Wt: 144.56 g/mol
InChI Key: KSEHSAXZBNRCCY-UHFFFAOYSA-N
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Description

“3-Chloropyrazine-2,6-diamine” is a chemical compound with the CAS Number: 794497-98-6 . It has a molecular weight of 144.56 and its IUPAC name is 3-chloro-2,6-pyrazinediamine . It is a yellow solid .


Molecular Structure Analysis

The InChI Code for 3-Chloropyrazine-2,6-diamine is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) . The InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloropyrazine-2,6-diamine are not detailed in the search results, it’s worth noting that the introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis .


Physical And Chemical Properties Analysis

3-Chloropyrazine-2,6-diamine is a yellow solid . It has a molecular weight of 144.56 . The InChI Code is 1S/C4H5ClN4/c5-3-4 (7)9-2 (6)1-8-3/h1H, (H4,6,7,9) and the InChI Key is KSEHSAXZBNRCCY-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Suzuki Coupling Approaches : 3-Chloropyrazine derivatives, specifically 2-Amino-3-benzoyl-5-bromopyrazine, have been synthesized from 2-chloropyrazine, exploring transition metal-catalyzed Suzuki coupling for the formation of the pyrazine ring system, which is present in luminescent chromophores like coelenterazine (Jones, Keenan, & Hibbert, 1996).

  • Vibrational Spectroscopic Study : The vibrational spectroscopy of pyrazine and its chlorine derivatives, including 2-chloropyrazine and 2,6-dichloropyrazine, was investigated to understand the substituent and chlorine isotopic effects. This involved studies in both condensed and vapor phases, contributing to the knowledge of molecular interactions and spectral data refinement (Endrédi, Billes, & Holly, 2003).

  • Formation of Metal String Complexes : 3-Chloropyrazine-2,6-diamine derivatives were used in synthesizing linear heptacobalt(II) metal string complexes. These complexes demonstrated the shortest Co-Co distance and longest Co chain with direct Co-Co bonds, contributing to the field of metallo-supramolecular chemistry (Wang et al., 2007).

Chemical Synthesis and Reactions

  • Synthesis of Substituted Pyridazine Diamines : The use of Buchwald protocols for synthesizing 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, demonstrates the relevance of 3-Chloropyrazine derivatives in medicinal chemistry and poses synthetic challenges for creating unique chemical scaffolds (Wlochal & Bailey, 2015).

  • Regioselective Metalation of Chloropyrazine : The metalation of chloropyrazine by lithium amides led to the formation of 3-chloro-2-lithiopyrazine. This demonstrates a new route to 2,3-disubstituted pyrazines, highlighting the versatility of 3-Chloropyrazine derivatives in organic synthesis (Turck, Mojovic, & Quéguiner, 1988).

Application in Luminescence and Sensitization

  • Ln(III) Emission Sensitization : Studies on Ln(III) complexes with pyrazine-2,6-dicarboxylic acid derivatives, including 3-Chloropyrazine derivatives, show efficient metal-centered luminescence. This research contributes to the understanding of the antennae effect in luminescence, relevant for applications in lighting and display technologies (Moore, Grilj, Vauthey, & Ceroni, 2013).

Safety And Hazards

The safety data sheet for 3-Chloropyrazine-2,6-diamine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust, mist, gas, or vapors . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

Research on 3-Chloropyrazine-2,6-diamine and its derivatives is ongoing, particularly due to their potential antiviral and psychotherapeutic activities . The introduction of the second amino substituent in 2-amino-chloropyrazine was achieved using Pd(0) catalysis, indicating potential future directions for chemical synthesis .

properties

IUPAC Name

3-chloropyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEHSAXZBNRCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477587
Record name 3-CHLORO-PYRAZINE-2,6-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazine-2,6-diamine

CAS RN

794497-98-6
Record name 3-CHLORO-PYRAZINE-2,6-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide (12.4 g, 0.30 mol) was added to a stirred suspension of 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid methyl ester (20 g, 99 mmol) in methanol (300 ml) and water (120 ml) and the reaction heated at 90° C. for 1.5 hours before allowing to cool to room temperature. The reaction was concentrated in vacuo to afford a yellow slurry and this was suspended in 1,4-dioxane (350 ml) and 2M aqueous HCl solution (200 ml) was added. The mixture was heated at 100° C. for 2 hours and then allowed to cool before removing the 1,4-dioxane in vacuo. The resulting aqueous solution was taken to pH 8 using sodium carbonate (saturated aqueous) and extracted into ethyl acetate (3×300 ml). The combined organic layers were washed with brine (300 ml), dried (Na2SO4) and concentrated in vacuo to afford a yellow solid (11.7 g, 82%).
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Narasimham, VD Barhate - Journal of chemical metrology, 2010 - acgpubs.org
With the objective of reducing analysis time and maintaining good efficiency, there has been substantial focus on high-speed chromatographic separations. In this work, rapid, precise …
Number of citations: 41 acgpubs.org

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